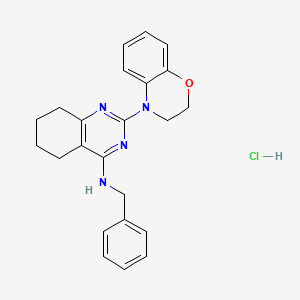

ML241 hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMHNNBOLCULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML241 hydrochloride is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] As a critical regulator of protein homeostasis, p97 is implicated in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[5][6][7][8][9] Its inhibition presents a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value |

| Chemical Name | N-benzyl-2-(2,3-dihydro-4H-benzo[b][1][10]oxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine hydrochloride |

| Molecular Formula | C₂₃H₂₅ClN₄O |

| Molecular Weight | 408.9 g/mol [1] |

| CAS Number | 2070015-13-1[1][10] |

| Appearance | Solid[1][11] |

| Solubility | Soluble in DMSO (≥40.9 mg/mL); slightly soluble in acetonitrile and water.[1][11] |

Mechanism of Action

ML241 acts as an ATP-competitive inhibitor of p97 ATPase.[1][2] The p97 hexamer contains two ATPase domains, D1 and D2. ML241 selectively targets the D2 domain, which is responsible for the major ATPase activity of the enzyme.[1][2][3] By binding to the ATP pocket of the D2 domain, ML241 prevents ATP hydrolysis, thereby inhibiting the chaperone-like activity of p97. This disruption of p97 function leads to the accumulation of ubiquitinated proteins and stalled degradation processes, ultimately inducing cellular stress and, in some cases, apoptosis.[9]

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

| Assay | Target/Cell Line | Parameter | Value | Reference |

| p97 ATPase Activity Assay | Purified p97 | IC₅₀ | 100 nM (0.1 µM) | [3][4][10][12] |

| Ub(G76V)-GFP Reporter Assay | HeLa cells | IC₅₀ | 3.5 µM | [10] |

| Cell Viability Assay | HCT15 (colon cancer) | GI₅₀ (24h) | 53 µM | [5][10] |

| HCT15 (colon cancer) | GI₅₀ (72h) | 13 µM | [5][10] | |

| SW403 (colon cancer) | GI₅₀ (24h) | 33 µM | [5][10] | |

| SW403 (colon cancer) | GI₅₀ (72h) | 12 µM | [5][10] |

Selectivity: ML241 demonstrates high selectivity for p97. In a broad panel of approximately 170 kinases, ML241 (at 20 µM) showed no significant off-target inhibition.[10]

Experimental Protocols

p97 ATPase Activity Assay (Luminescence-based)

This assay quantifies the ATPase activity of purified p97 by measuring the amount of ATP remaining after the enzymatic reaction. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. Inhibition of p97 ATPase activity results in higher ATP levels and consequently, a stronger luminescent signal.[7]

Materials:

-

Purified recombinant p97 protein

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

-

ATP solution

-

This compound stock solution (in DMSO)

-

Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the p97 enzyme to the assay buffer.

-

Add the ML241 dilutions or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a specific concentration of ATP (e.g., 0.15 mM).[13]

-

Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.[13]

-

Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for the p97 ATPase activity assay.

Ub(G76V)-GFP Reporter Assay (Cell-based)

This assay measures the ability of ML241 to inhibit the degradation of a p97-dependent substrate in living cells. HeLa cells stably expressing a green fluorescent protein (GFP) reporter fused to a non-cleavable ubiquitin moiety (Ub(G76V)-GFP) are used.[8][14] This reporter is constitutively targeted for degradation by the ubiquitin-proteasome system in a p97-dependent manner. Inhibition of p97 by ML241 leads to the accumulation of the Ub(G76V)-GFP reporter, resulting in an increase in cellular fluorescence.[8]

Materials:

-

HeLa cells stably expressing Ub(G76V)-GFP

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

96-well, clear-bottom, black plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Seed the HeLa-Ub(G76V)-GFP cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specific period (e.g., 4-24 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the GFP fluorescence intensity using a plate reader (excitation ~488 nm, emission ~509 nm).

-

Normalize the fluorescence signal to cell viability if necessary (e.g., using a CellTiter-Glo® assay).

-

Calculate the fold-increase in GFP signal for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value.

Workflow for the Ub(G76V)-GFP reporter assay.

Western Blot Analysis of p97 Substrates

Western blotting can be used to monitor the accumulation of endogenous or ectopically expressed p97 substrates following treatment with ML241.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p97 substrates (e.g., poly-ubiquitin, specific ERAD substrates) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations and for different time points.

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative accumulation of the p97 substrate.

Signaling Pathways Affected by this compound

The primary consequence of p97 inhibition by ML241 is the disruption of the ubiquitin-proteasome system, particularly the ERAD pathway.

Endoplasmic Reticulum-Associated Degradation (ERAD)

ERAD is a quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 plays a crucial role in this process by providing the mechanical force, fueled by ATP hydrolysis, to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome.

Inhibition of p97's ATPase activity by ML241 stalls this extraction process. Consequently, ubiquitinated ERAD substrates accumulate in and around the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[9] Prolonged ER stress can ultimately trigger apoptosis, which is a key mechanism of the anti-cancer activity of p97 inhibitors.

ML241 inhibits p97-mediated extraction of ubiquitinated proteins from the ER.

Conclusion

This compound is a valuable research tool for studying the diverse cellular functions of p97. Its potency, selectivity, and well-characterized mechanism of action make it a robust probe for dissecting pathways involved in protein homeostasis. Furthermore, as a modulator of the ubiquitin-proteasome system and an inducer of ER stress, ML241 and its analogs hold significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations and to explore its therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | p97 | TargetMol [targetmol.com]

- 6. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. raybiotech.com [raybiotech.com]

- 12. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. dl.tufts.edu [dl.tufts.edu]

ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ML241 hydrochloride, a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, mechanism of action, and experimental evaluation of this promising molecule.

Introduction

This compound emerged from structure-activity relationship (SAR) studies of a quinazoline scaffold, identified through high-throughput screening campaigns for inhibitors of p97 ATPase. p97, also known as valosin-containing protein (VCP), is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagosome maturation. Its role in maintaining protein homeostasis makes it an attractive target for therapeutic intervention, particularly in oncology. This compound has demonstrated potent and selective inhibition of p97 ATPase activity, leading to the disruption of p97-dependent cellular pathways and inducing cytotoxicity in cancer cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of p97 ATPase with respect to ATP. By binding to the D2 ATPase domain of p97, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for p97's function. This inhibition disrupts the downstream cellular processes that are dependent on p97's segregase activity.

Inhibition of the p97/ERAD Pathway

The primary mechanism through which ML241 exerts its cellular effects is the inhibition of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. ERAD is a crucial quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 is a key driver of this process, utilizing the energy from ATP hydrolysis to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome. By inhibiting p97, this compound causes the accumulation of misfolded proteins in the ER, leading to ER stress and ultimately apoptosis.

The Role of ML241 Hydrochloride in the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control mechanism within eukaryotic cells. It is responsible for the identification and elimination of misfolded or unassembled proteins from the endoplasmic reticulum (ER), thereby maintaining cellular homeostasis. Dysregulation of the ERAD pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cystic fibrosis, and certain cancers. A key player in this intricate process is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 utilizes the energy from ATP hydrolysis to extract ubiquitinated substrate proteins from the ER membrane, facilitating their subsequent degradation by the proteasome.

ML241 hydrochloride has emerged as a potent and selective small molecule inhibitor of p97 ATPase.[1][2][3] By targeting the D2 ATPase domain of p97, this compound competitively inhibits ATP hydrolysis, thereby disrupting the ERAD pathway.[1][4] This disruption leads to the accumulation of ubiquitinated proteins and ER stress, making ML241 a valuable tool for studying the intricacies of ERAD and a potential therapeutic agent for diseases reliant on this pathway. This technical guide provides an in-depth overview of the role of this compound in the ERAD pathway, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant cellular processes.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Description | Reference |

| IC50 (p97 ATPase) | 100 nM | Concentration of this compound required to inhibit 50% of p97 ATPase activity in vitro. | [1][2][3] |

| Ki | 0.35 µM | The inhibition constant for this compound, indicating its binding affinity to p97 as an ATP-competitive inhibitor. | [2] |

| IC50 (UbG76V-GFP stabilization) | 3.5 µM | Concentration of this compound required to achieve 50% stabilization of the p97-dependent reporter substrate UbG76V-GFP in cells. | [2] |

| GI50 (HCT15 cells, 24h) | 53 µM | Concentration of this compound that causes 50% growth inhibition in HCT15 colon cancer cells after 24 hours of treatment. | [2] |

| GI50 (SW403 cells, 24h) | 33 µM | Concentration of this compound that causes 50% growth inhibition in SW403 colon cancer cells after 24 hours of treatment. | [2] |

| GI50 (HCT15 cells, 72h) | 13 µM | Concentration of this compound that causes 50% growth inhibition in HCT15 colon cancer cells after 72 hours of treatment. | [2] |

| GI50 (SW403 cells, 72h) | 12 µM | Concentration of this compound that causes 50% growth inhibition in SW403 colon cancer cells after 72 hours of treatment. | [2] |

Signaling and Experimental Workflow Diagrams

The Central Role of p97/VCP in the ERAD Pathway

Caption: The core mechanism of the ERAD pathway and the inhibitory action of this compound on p97/VCP.

Experimental Workflow: Assessing ERAD Inhibition by this compound

Caption: A generalized workflow for determining the efficacy of this compound in inhibiting ERAD.

Experimental Protocols

p97 ATPase Activity Inhibition Assay

This protocol is designed to measure the in vitro inhibition of p97 ATPase activity by this compound.

Materials:

-

Recombinant human p97/VCP protein

-

This compound

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system

-

96-well microplates (white, opaque for luminescence)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of each this compound dilution or DMSO control.

-

Add 10 µL of recombinant p97 protein (e.g., at a final concentration of 20 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of ATP solution (e.g., at a final concentration of 200 µM) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and measure the amount of ATP remaining using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is inversely proportional to ATPase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ERAD Substrate Degradation Assay (Cycloheximide Chase)

This protocol assesses the effect of this compound on the degradation of a specific ERAD substrate in cultured cells.

Materials:

-

Mammalian cell line stably or transiently expressing an ERAD reporter substrate (e.g., TCRα-GFP, UbG76V-GFP)

-

This compound

-

Cycloheximide (CHX)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

-

Antibodies: Primary antibody against the reporter protein (e.g., anti-GFP) and a loading control (e.g., anti-actin or anti-tubulin), and a suitable secondary antibody.

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to an appropriate confluency.

-

Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined pre-incubation time (e.g., 2-4 hours).

-

Add cycloheximide (CHX) to all wells at a final concentration sufficient to block new protein synthesis (e.g., 50-100 µg/mL). This marks time point zero (t=0).

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

At each time point, wash the cells with ice-cold PBS and lyse them directly in the plate with Lysis Buffer.

-

Collect the cell lysates and clarify them by centrifugation.

-

Determine the protein concentration of each lysate.

-

Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using the primary antibody against the ERAD reporter and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities of the reporter protein and normalize them to the loading control.

-

Plot the normalized protein levels against time to visualize the degradation kinetics in the presence and absence of this compound. An inhibition of degradation will result in a slower decay of the reporter protein signal over time in the ML241-treated samples.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cultured cells.

Materials:

-

Mammalian cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Complete cell culture medium

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 (Growth Inhibition 50) value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Conclusion

This compound is a powerful and specific tool for the investigation of the ERAD pathway. Its targeted inhibition of the p97 ATPase D2 domain allows for the precise dissection of p97's role in protein homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies of ERAD-related cellular processes and to explore its potential as a therapeutic agent in relevant disease models. The continued investigation into the effects of ML241 on specific ERAD branches and substrates will undoubtedly provide further insights into the complex regulation of protein quality control in the cell.

References

- 1. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

ML241 hydrochloride is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP).[1][2][3] p97 is a critical regulator of protein homeostasis, playing a key role in cellular processes such as endoplasmic-reticulum-associated degradation (ERAD), autophagy, and cell division.[4][5][6] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its characterization and visualizing the key signaling pathways it modulates.

Core Compound Activity

ML241 and its close analog, ML240, emerged from a high-throughput screening campaign and subsequent SAR studies focused on a quinazoline scaffold.[1][2][7] Both compounds exhibit potent inhibition of p97 ATPase activity with IC50 values of approximately 100 nM.[1][2][3][7] Their inhibitory action is competitive with respect to ATP, and they have been shown to selectively target the D2 ATPase domain of p97.[8]

A key distinction in the activity of these two closely related compounds lies in their downstream cellular effects. While both ML240 and ML241 impair the ERAD pathway and inhibit the degradation of p97-dependent proteasome substrates, ML240 uniquely induces a rapid accumulation of LC3-II, a marker of autophagy, and robustly activates the executioner caspases 3 and 7, leading to apoptosis.[1][2][4][7] ML241, in contrast, does not elicit these latter effects, suggesting a divergence in their ultimate cellular impact despite their similar potency against p97.[1][2][4][7]

Structure-Activity Relationship Data

The SAR studies on the quinazoline scaffold that led to the development of ML240 and ML241 involved the synthesis and testing of over 200 analogs, primarily exploring modifications at the R1 and R2 positions of the quinazoline core. The following tables summarize the key quantitative data from these studies, highlighting the impact of various substitutions on p97 inhibition.

Table 1: SAR of Initial Analogs of the HTS Hits

| Compound | R1 | R2 | p97 ATPase IC50 (μM) | UbG76V–GFP IC50 (μM) |

| 1 | 2-Fluorophenyl | Benzyl | >25 | >25 |

| DBeQ | 2,5-Difluorophenyl | Benzyl | 1.1 | 1.1 |

Table 2: Optimization of ML240 and ML241

| Compound | R1 | R2 | p97 ATPase IC50 (μM) | UbG76V–GFP IC50 (μM) |

| 14 | 2-Hydroxyphenyl | Benzyl | 0.2 | 0.8 |

| 33 | 2-Methoxyphenyl | Benzyl | 0.3 | 0.9 |

| 35 | 2-Ethoxyphenyl | Benzyl | 0.2 | 0.7 |

| 39 | 2-(Trifluoromethoxy)phenyl | Benzyl | 0.1 | 0.5 |

| 52 | 2-(tert-Butyl)phenyl | Benzyl | 0.1 | 0.6 |

| ML240 | 2-(1H-Indol-4-yl) | Benzyl | 0.1 | 0.9 |

| ML241 | 2-(1H-Indazol-4-yl) | Benzyl | 0.1 | 1.0 |

Experimental Protocols

The characterization of ML241 and its analogs involved a series of key in vitro and cell-based assays. The detailed methodologies for these experiments are outlined below.

p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97.

-

Reagents: Purified p97 protein, ATP, and a detection reagent such as ADP-Glo™ (Promega) which measures the amount of ADP produced.[9]

-

Procedure: a. p97 protein is incubated with the test compound at various concentrations in a suitable buffer. b. The ATPase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is stopped, and the amount of ADP generated is quantified using the ADP-Glo™ reagent, which involves a luciferase-based reaction that produces a luminescent signal inversely proportional to the amount of remaining ATP.[2] e. IC50 values are calculated from the dose-response curves.

Dual-Reporter (UbG76V-GFP) Proteasome Substrate Degradation Assay

This cell-based assay assesses the inhibition of p97-dependent proteasome degradation.[10]

-

Cell Line: HeLa cells stably expressing a UbG76V-GFP fusion protein. This reporter is a substrate for the ubiquitin-proteasome system, and its degradation is p97-dependent.[10][11][12][13][14]

-

Procedure: a. Cells are plated in a multi-well format and treated with test compounds. b. After an incubation period, the accumulation of the GFP signal is measured using a fluorescence plate reader. c. Increased GFP fluorescence indicates inhibition of the p97-dependent degradation of the reporter protein. d. A p97-independent proteasome substrate, such as one containing the oxygen-dependent degradation domain (ODD-Luc), can be used as a counterscreen to assess selectivity.[10]

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway Analysis

This assay evaluates the impact of p97 inhibition on the degradation of misfolded proteins in the ER.

-

Methodology: Pulse-chase or cycloheximide (CHX) chase experiments are typically employed.[15]

-

Pulse-Chase Procedure: a. Cells are pulsed with a radiolabeled amino acid (e.g., 35S-methionine/cysteine) to label newly synthesized proteins, including a model ERAD substrate. b. The radiolabel is then "chased" with an excess of unlabeled amino acids. c. Cells are treated with the test compound. d. At various time points, cell lysates are collected, and the ERAD substrate is immunoprecipitated. e. The amount of remaining radiolabeled substrate is quantified by autoradiography or phosphorimaging to determine its degradation rate.

-

CHX-Chase Procedure: a. Protein synthesis is blocked using cycloheximide. b. Cells are treated with the test compound. c. The level of a specific ERAD substrate is monitored over time by western blotting.

LC3-II Accumulation Assay

This western blot-based assay is used to detect the induction of autophagy.

-

Procedure: a. Cells are treated with the test compound for various durations. b. Cell lysates are prepared and subjected to SDS-PAGE. c. Proteins are transferred to a membrane and probed with an antibody specific for LC3. d. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (which migrates faster on the gel), is indicative of autophagy induction.[16][17][18]

Caspase 3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

-

Methodology: A luminogenic or fluorogenic assay kit, such as Caspase-Glo® 3/7 (Promega), is used.[1]

-

Procedure: a. Cells are treated with the test compound. b. A reagent containing a proluminescent or profluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) is added to the cells.[1][19] c. Cleavage of the substrate by active caspases 3 and 7 generates a signal (luminescence or fluorescence) that is proportional to caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: The role of p97 in the ERAD pathway and its inhibition by ML241.

Caption: Differential effects of ML240 and ML241 on downstream cellular pathways.

Caption: A logical workflow for the characterization of p97 inhibitors like ML241.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]

- 9. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dl.tufts.edu [dl.tufts.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. Mutant ubiquitin found in neurodegenerative disorders is a ubiquitin fusion degradation substrate that blocks proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

Unveiling the Cellular Engagements of ML241: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of ML241, a potent and selective inhibitor of the p97 ATPase. This document details the quantitative data associated with ML241's activity, provides meticulous experimental protocols for key validation assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Cellular Target: p97 ATPase

ML241 is a potent and selective inhibitor of the p97 ATPase, also known as Valosin-Containing Protein (VCP).[1] p97 is a highly conserved member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and plays a crucial role in maintaining cellular protein homeostasis. By harnessing the energy from ATP hydrolysis, p97 facilitates the disassembly of protein complexes, a critical step in several cellular processes.

ML241 exerts its inhibitory effect by competing with ATP for binding to the D2 ATPase domain of p97. This competitive inhibition disrupts the normal catalytic cycle of p97, leading to the accumulation of its substrates and the impairment of downstream cellular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of ML241 against p97 ATPase.

| Parameter | Value | Description |

| IC50 | 100 nM (0.11 µM) | The half maximal inhibitory concentration of ML241 against p97 ATPase activity.[1] |

| Ki | 0.22 µM | The inhibition constant of ML241, indicating its binding affinity to p97. |

| Mechanism of Inhibition | Competitive with respect to ATP | ML241 directly competes with ATP for binding to the p97 enzyme. |

Impact on Cellular Pathways

The inhibition of p97 by ML241 has significant repercussions for several essential cellular pathways that rely on p97's segregase activity.

Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 is a key player in this process, responsible for extracting ubiquitinated substrates from the ER membrane. By inhibiting p97, ML241 impairs the ERAD pathway, leading to the accumulation of misfolded proteins within the ER and inducing ER stress.[1]

Ubiquitin Fusion Degradation (UFD) Pathway

The UFD pathway is responsible for the degradation of proteins that have a non-cleavable ubiquitin moiety at their N-terminus. p97 is essential for the recognition and processing of these substrates, facilitating their delivery to the proteasome. ML241's inhibition of p97 disrupts the UFD pathway, resulting in the stabilization and accumulation of UFD substrates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of ML241.

p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 in the presence and absence of ML241 to determine its inhibitory activity.

Materials:

-

Purified recombinant p97 protein

-

ML241

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a dilution series of ML241 in DMSO.

-

In a 96-well plate, add 2 µL of each ML241 dilution or DMSO (vehicle control).

-

Add 48 µL of a solution containing purified p97 protein in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of a solution containing ATP in Assay Buffer to each well. The final ATP concentration should be at its Km value for p97.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percentage of p97 ATPase activity inhibition for each ML241 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Dual-Reporter p97 Substrate Degradation Assay

This cell-based assay utilizes two fluorescent reporter proteins to simultaneously measure the degradation of a p97-dependent substrate and a p97-independent substrate, allowing for the specific assessment of p97 inhibition in a cellular context.

Materials:

-

HeLa cells stably co-expressing a p97-dependent reporter (e.g., Ub-G76V-GFP) and a p97-independent proteasome substrate (e.g., a destabilized luciferase).

-

ML241

-

Cycloheximide (CHX)

-

Cell culture medium and supplements

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader and luminometer

Procedure:

-

Seed the dual-reporter HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML241 or DMSO (vehicle control) for a predetermined time (e.g., 4 hours).

-

Add cycloheximide (CHX) to all wells to a final concentration of 100 µg/mL to inhibit new protein synthesis. This marks time zero (t=0).

-

Measure the GFP fluorescence and luciferase luminescence at t=0 and at various time points thereafter (e.g., 1, 2, 4, 6 hours) using a plate reader.

-

Normalize the fluorescence and luminescence signals at each time point to the t=0 values for each well.

-

Plot the normalized signals over time for each ML241 concentration.

-

Compare the degradation rates of the p97-dependent (GFP) and p97-independent (luciferase) reporters in the presence of ML241. Inhibition of p97 will result in a dose-dependent stabilization of the GFP reporter with minimal effect on the luciferase reporter.

ERAD Pathway Reporter Assay

This assay assesses the effect of ML241 on the ERAD pathway by monitoring the stability of a known ERAD substrate.

Materials:

-

Cells stably expressing an ERAD reporter protein (e.g., TCRα-GFP).

-

ML241

-

Cycloheximide (CHX)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors.

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the reporter protein (e.g., anti-GFP) and a loading control (e.g., anti-actin).

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to attach.

-

Treat the cells with ML241 or DMSO for the desired duration.

-

Add CHX (100 µg/mL) to initiate the chase period.

-

At various time points after CHX addition, wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Quantify the total protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against the reporter protein and the loading control.

-

Quantify the band intensities and normalize the reporter protein levels to the loading control at each time point.

-

Compare the degradation kinetics of the ERAD reporter in ML241-treated cells versus control cells. Inhibition of ERAD by ML241 will lead to a slower degradation rate of the reporter protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Role of p97 in the Ubiquitin-Proteasome System and its inhibition by ML241.

References

An In-depth Technical Guide to ML241 Hydrochloride for Studying Protein Degradation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis is a critical cellular process that maintains a balanced proteome, ensuring cellular health and function. The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways responsible for protein degradation[1][2]. A key player at the intersection of these pathways is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP)[1][3][4]. p97 is essential for a multitude of cellular processes, including endoplasmic-reticulum-associated degradation (ERAD), membrane fusion, and regulation of protein aggregates[3][5][6]. Given its central role, p97 has emerged as a significant target for therapeutic intervention, particularly in oncology[1][7].

ML241 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of p97 ATPase[3][8]. It acts as an ATP-competitive inhibitor, providing a powerful tool to dissect the complex roles of p97 in cellular protein degradation pathways[3][9]. This guide offers a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in protein degradation research.

Mechanism of Action: Inhibition of p97/VCP

ML241 targets the ATPase activity of the hexameric p97 protein[3][7]. The energy derived from ATP hydrolysis allows p97 to remodel, unfold, or disassemble protein complexes, a crucial step for extracting ubiquitinated substrate proteins from cellular structures or complexes before their degradation by the proteasome[4][10].

ML241 acts competitively with respect to ATP, binding to the D2 ATPase domain of p97 and preventing the hydrolysis of ATP[3][11]. This inhibition blocks the essential segregase function of p97, leading to the accumulation of ubiquitinated proteins and the impairment of downstream degradation pathways like ERAD[3][10]. Unlike its analogue ML240, ML241 does not potently induce autophagy or apoptosis, making it a more specific tool for studying p97's direct roles in protein degradation without the immediate confounding effects of programmed cell death[3][7][12].

Quantitative Data Summary

The potency and cellular effects of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Activity of ML241

| Parameter | Target | Value | Reference |

|---|---|---|---|

| IC₅₀ | p97 ATPase | 100 nM (0.1 µM) | [3][7][8] |

| Kᵢ | p97 ATPase | 0.35 µM |[3][8][9] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cell-Based Activity of ML241

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| UbG76V-GFP Stabilization | HCT116 | IC₅₀ | 3.5 µM | [8] |

| Cytotoxicity (24h) | HCT15 | GI₅₀ | 53 µM | [8] |

| Cytotoxicity (72h) | HCT15 | GI₅₀ | 13 µM | [8] |

| Cytotoxicity (24h) | SW403 | GI₅₀ | 33 µM | [8] |

| Cytotoxicity (72h) | SW403 | GI₅₀ | 12 µM |[8] |

GI₅₀: Half-maximal growth inhibition.

Impact on Protein Degradation Pathways

By inhibiting p97, ML241 disrupts cellular processes that are critically dependent on its function, most notably the degradation of ubiquitinated proteins.

-

Ubiquitin-Proteasome System (UPS): ML241 causes the accumulation of polyubiquitinated proteins, indicating a blockage in the UPS pathway downstream of substrate tagging[3]. This is a hallmark of p97 inhibition.

-

Endoplasmic Reticulum-Associated Degradation (ERAD): The ERAD pathway is responsible for the disposal of misfolded proteins from the endoplasmic reticulum. This process is heavily reliant on p97 to extract ubiquitinated substrates from the ER membrane for subsequent proteasomal degradation[5][6]. ML241 impairs the ERAD pathway, leading to the accumulation of ERAD reporters such as TCRα–GFP and F508Δ CFTR[3].

Experimental Protocols

ML241 is a valuable tool for investigating p97 function. Below are methodologies for key experiments cited in the literature.

In Vitro p97 ATPase Inhibition Assay

This biochemical assay directly measures the effect of ML241 on the ATPase activity of purified p97.

-

Objective: To determine the IC₅₀ of ML241 for p97 ATPase.

-

Materials:

-

Methodology:

-

Prepare serial dilutions of ML241 in DMSO, then dilute into Assay Buffer.

-

Add 2.5 µL of the diluted ML241 solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of p97 protein (e.g., 25 nM final concentration) in Assay Buffer to each well and incubate for 15 minutes at room temperature[11].

-

Initiate the reaction by adding 5 µL of ATP solution to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Calculate the percentage of inhibition for each ML241 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Reporter Assay for Proteasome Degradation

This assay uses a reporter protein that is a known p97-dependent substrate of the proteasome to measure inhibition in a cellular context.

-

Objective: To quantify the stabilization of a p97-dependent substrate (UbG76V-GFP) by ML241.

-

Materials:

-

Cells stably expressing the UbG76V-GFP reporter construct (e.g., HCT116). This reporter has a destabilized ubiquitin moiety that targets it for rapid degradation via a p97-dependent pathway[3].

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound dissolved in DMSO.

-

96-well clear-bottom black plates.

-

Fluorescence plate reader or high-content imaging system.

-

-

Methodology:

-

Seed the reporter cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of ML241 (or DMSO control) for a specified duration (e.g., 8-16 hours).

-

After treatment, wash the cells with PBS.

-

Measure the GFP fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) if cytotoxicity is a concern.

-

Plot the increase in GFP signal against the ML241 concentration and fit the data to a dose-response curve to calculate the IC₅₀ for substrate stabilization[8].

-

Selectivity and Off-Target Profile

A key advantage of ML241 as a chemical probe is its high selectivity for p97. In a broad kinase screen, ML241 at a concentration of 20 µM showed no significant inhibition of approximately 170 kinases, demonstrating its specificity over other ATPases[8]. Furthermore, it selectively inhibits the degradation of p97-dependent proteasome substrates (like UbG76V-GFP) but has a much weaker effect on p97-independent substrates (like ODD-Luciferase)[3][13]. This selectivity is crucial for attributing observed cellular effects directly to the inhibition of p97 function.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the p97/VCP ATPase. Its ability to specifically disrupt p97-dependent processes without inducing a rapid apoptotic or autophagic response makes it an invaluable tool for researchers in cell biology and drug discovery. By inhibiting p97, ML241 allows for the detailed study of pathways like the UPS and ERAD, helping to elucidate the complex mechanisms of protein homeostasis. The data and protocols presented in this guide provide a solid foundation for professionals seeking to utilize ML241 to investigate the multifaceted roles of p97 in health and disease.

References

- 1. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the ubiquitin-proteasome system by an NQO1-activatable compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 11. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

Foundational Research on p97 Function Using ML241: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly abundant and conserved type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1][2] It functions as a critical regulator of cellular protein homeostasis by coupling the energy from ATP hydrolysis to the disassembly of protein complexes.[2][3] This "protein extractor" activity is essential for a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), membrane trafficking, and autophagy.[4][5][6] Given its central role, dysfunction of p97 is implicated in various diseases, including cancer and neurodegenerative disorders like Inclusion Body Myopathy with Paget's disease of bone and Frontotemporal Dementia (IBMPFD).[3][5]

The development of specific small-molecule inhibitors has been instrumental in dissecting the complex functions of p97. Among these, ML241 has emerged as a potent, selective, and reversible ATP-competitive inhibitor of p97's D2 ATPase domain, making it a valuable tool for foundational research.[4][7] This guide provides an in-depth overview of the core functions of p97 as elucidated through the use of ML241, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

ML241: A Selective Probe for p97 Function

ML241 was developed through a structure-activity relationship study of a quinazoline scaffold identified in high-throughput screening campaigns.[4][8] It acts as a potent and selective inhibitor of p97's ATPase activity. Unlike its close analog ML240, which rapidly induces apoptosis, ML241 allows for the study of p97's role in cellular processes with less immediate cytotoxicity, making it a more specific tool for investigating pathways like ERAD and autophagy.[4][9]

Core p97 Functions Investigated with ML241

Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a crucial quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome.[3][10][11] p97 plays an essential role in this process by providing the mechanical force needed to extract ubiquitinated ERAD substrates from the ER membrane into the cytosol.[6][12][13]

Inhibition of p97 with ML241 effectively impairs the ERAD pathway.[4][8] This disruption leads to the accumulation of undegraded, misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR) and causing proteotoxic stress.[1] This function is a key reason p97 inhibitors are being investigated as anti-cancer agents, as cancer cells often have high rates of protein synthesis and are more vulnerable to ER stress.[1][14]

Ubiquitin-Proteasome System (UPS) Interaction

Beyond ERAD, p97 is a general and crucial player in the UPS, responsible for processing a wide range of ubiquitinated substrates throughout the cell.[15] It acts as a segregase, extracting ubiquitinated proteins from larger cellular structures like chromatin, protein aggregates, or membranes, thereby making them accessible to the 26S proteasome for degradation.[3][6]

Studies using dual-reporter cell lines have demonstrated ML241's specificity. ML241 inhibits the degradation of a p97-dependent UPS reporter (like UbG76V–GFP) while having a minimal effect on p97-independent substrates.[4][9] This confirms p97's role as a key triage factor that directs specific ubiquitinated proteins toward proteasomal degradation.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and long-lived proteins through lysosomes. The role of p97 in autophagy is complex and appears to be context-dependent.[5] Some studies suggest p97 is required for autophagosome maturation.[4] The significant difference in cellular response between ML241 and its analog ML240, which potently stimulates the accumulation of the autophagosome marker LC3-II, highlights the nuanced role of p97 in this pathway.[4][8] While ML241 is not a potent inducer of this effect, its use in comparison to ML240 helps researchers dissect the specific p97 functions that link the UPS and autophagy pathways.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for ML241 from foundational research studies.

| Table 1: In Vitro Potency of ML241 | |

| Target | IC50 |

| p97 ATPase Activity | ~100 nM[8][16] |

| p97 ATPase Activity (alternative measurement) | 0.11 µM[17] |

| Inhibition Mechanism | |

| Type | ATP-Competitive[16] |

| Ki vs ATP | 0.35 µM[16] |

| Table 2: Cellular Activity of ML241 | |

| Assay | IC50 / Effect |

| Inhibition of p97-dependent reporter (UbG76V-GFP) | 3.5 µM[9][16] |

| Inhibition of p97-independent reporter (ODD-Luciferase) | > 28 µM[9] |

| Cell Growth Inhibition (GI50) | |

| HCT15 cells (24h / 72h) | 53 µM / 13 µM[16] |

| SW403 cells (24h / 72h) | 33 µM / 12 µM[16] |

| Apoptosis Induction | |

| Caspase 3/7 Activation | >10-fold less efficacious than ML240[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize ML241.

p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 and the inhibitory effect of compounds like ML241.

-

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method uses a malachite green-based reagent that forms a colored complex with free phosphate, which can be measured spectrophotometrically.

-

Methodology:

-

Purified recombinant human p97 (e.g., 25 nM monomer concentration) is incubated in an assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP).[18]

-

ML241 is added at various concentrations (e.g., 8-point titration from 0 to 30 µM).[18]

-

The reaction is initiated by adding a defined concentration of ATP (e.g., 200 µM).[18]

-

The mixture is incubated at 37°C for a set time (e.g., 60-90 minutes).

-

The reaction is stopped, and a phosphate detection reagent (e.g., BIOMOL Green) is added.[18]

-

After a short incubation for color development, the absorbance is read at ~620-650 nm.

-

Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity), and IC₅₀ values are calculated using a suitable curve-fitting model.

-

Cell-Based p97-Dependent Degradation Assay

This assay assesses the ability of an inhibitor to block p97's function within a cellular context.

-

Principle: A dual-reporter cell line is used. One reporter (e.g., UbG76V-GFP) is a substrate for the UPS and its degradation is p97-dependent. The second reporter serves as an internal control or a p97-independent substrate (e.g., ODD-Luciferase).[4][9] Inhibition of p97 leads to the accumulation of the p97-dependent reporter, which can be quantified.

-

Methodology:

-

Stable dual-reporter cells (e.g., HCT116) are plated in multi-well plates.

-

Cells are treated with a dilution series of ML241 for a specified duration (e.g., 16-24 hours).

-

The fluorescence of the UbG76V-GFP reporter is measured using a plate reader or flow cytometry.

-

For luciferase-based reporters, cell lysates are prepared, and luminescence is measured after adding the appropriate substrate.[16]

-

The signal is normalized to cell viability or the control reporter, and IC₅₀ values are determined.

-

Caspase 3/7 Activation Assay

This assay measures the induction of apoptosis.

-

Principle: Caspases 3 and 7 are key "executioner" caspases in the apoptotic pathway. The assay uses a proluminescent substrate that is cleaved by active caspase 3/7, generating a luminescent signal proportional to enzyme activity.

-

Methodology:

-

Cancer cell lines (e.g., HCT15, SW403) are seeded in white-walled, clear-bottom multi-well plates.[9]

-

Cells are treated with ML241 or a positive control (like ML240) for a set time period (e.g., 7 hours).[9]

-

A caspase-Glo® 3/7 reagent is added directly to the wells, which causes cell lysis and contains the caspase substrate.

-

The plate is incubated at room temperature to allow the signal to develop.

-

Luminescence is measured using a plate reader. The signal intensity reflects the level of apoptosis induction.[16]

-

Conclusion

ML241 has proven to be an invaluable chemical probe for elucidating the foundational functions of the p97 ATPase. Its high potency and selectivity, coupled with a cellular phenotype distinct from its close analog ML240, have allowed researchers to specifically investigate p97's roles in ERAD, the ubiquitin-proteasome system, and autophagy. The quantitative data and experimental protocols established during its characterization provide a robust framework for future studies into the complex biology of p97 and for the development of next-generation therapeutics targeting this critical cellular machine.

References

- 1. researchgate.net [researchgate.net]

- 2. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]

- 4. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects of a defective ERAD pathway on growth and heterologous protein production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a defective ERAD pathway on growth and heterologous protein production in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The AAA-ATPase p97 is essential for outer mitochondrial membrane protein turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Targeting of Native Proteins to the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway: An Expanding Repertoire of Regulated Substrates [mdpi.com]

- 14. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of p97 in protein degradation during aging and disease - Eugene Drokhlyansky [grantome.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML241 Hydrochloride in the HCT116 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as VCP). p97 plays a critical role in cellular protein homeostasis by mediating the degradation of ubiquitinated proteins through the proteasome, a process essential for the survival and proliferation of cancer cells. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis in cancer cells. These characteristics make this compound a promising candidate for investigation in cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the human colorectal carcinoma cell line, HCT116.

Mechanism of Action

This compound competitively inhibits the D2 ATPase domain of p97, leading to the disruption of p97's function in protein degradation pathways. This inhibition results in the accumulation of polyubiquitinated proteins, induction of ER stress, and activation of the UPR, ultimately leading to apoptotic cell death in cancer cells.

Data Presentation

| Compound | Cell Line | Assay | IC50 / GI50 | Citation |

| ML241 | HCT15 | Cytotoxicity (24h) | 53 µM | |

| ML241 | HCT15 | Cytotoxicity (72h) | 13 µM | |

| ML241 | SW403 | Cytotoxicity (24h) | 33 µM | |

| ML241 | SW403 | Cytotoxicity (72h) | 12 µM | |

| CB-5083 | HCT116 | Cell Viability | 0.8 µM to 3 µM | |

| NMS-873 | HCT116 | Proliferation | ~1 µM | |

| PPA (covalent inhibitor) | HCT116 | Proliferation | 2.7 µM |

Experimental Protocols

HCT116 Cell Culture

A fundamental prerequisite for any experiment is the proper maintenance of the HCT116 cell line.

Materials:

-

HCT116 cell line (ATCC® CCL-247™)

-

McCoy's 5A Medium (ATCC® 30-2007™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25, T-75)

-

96-well and 6-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating:

-

Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

-

-

Maintenance: Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on HCT116 cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM based on the data from other cell lines.

-

Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 concentrations determined from the viability assay) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

-

Centrifuge the combined cell suspension at 300 x g for 5 minutes.

-

-

Cell Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the p97 pathway, ER stress, and apoptosis.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p97, anti-Ubiquitin, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Seed and treat HCT116 cells as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

Caption: Experimental workflow for evaluating this compound in HCT116 cells.

Caption: Signaling pathway of this compound leading to apoptosis.

ML241 Hydrochloride: Application Notes and Protocols for Colon Cancer Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] The p97 protein plays a critical role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular structures, targeting them for proteasomal degradation. One of the key pathways regulated by p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is essential for the disposal of misfolded or unfolded proteins from the endoplasmic reticulum. Inhibition of p97 by this compound disrupts these vital cellular processes, leading to an accumulation of misfolded proteins and induction of cellular stress, ultimately resulting in cytotoxicity in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in the context of colon cancer cell research.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| p97 ATPase IC50 | 100 nM | Biochemical Assay | [1] |

| GI50 (24h) | 53 µM | HCT15 (Colon Cancer) | [1] |

| GI50 (72h) | 13 µM | HCT15 (Colon Cancer) | [1] |

| GI50 (24h) | 33 µM | SW403 (Colon Cancer) | [1] |

| GI50 (72h) | 12 µM | SW403 (Colon Cancer) | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects in colon cancer cells primarily through the inhibition of p97 ATPase. This inhibition leads to the impairment of the ERAD pathway, a critical process for maintaining protein quality control within the cell. The disruption of ERAD results in the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death. Unlike its analog ML240, ML241 does not appear to potently induce autophagy or rapidly activate executioner caspases 3 and 7, suggesting a more specific mechanism of action tied to ER stress.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p97-inhibitor-promotes-apoptosis-on-colon-cancer-cells - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for ML241 Hydrochloride in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML241 hydrochloride is a potent and selective inhibitor of the AAA+ ATPase p97 (also known as VCP), a key regulator of protein homeostasis. Inhibition of p97 disrupts cellular processes such as the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to ER stress and apoptosis. Furthermore, p97 has been implicated in the regulation of critical signaling pathways, including the MAPK/ERK and NF-κB pathways. This document provides a detailed protocol for utilizing this compound in Western blot analyses to investigate its effects on these key cellular signaling pathways in cancer cell lines.

Introduction to this compound

This compound is a valuable research tool for studying the cellular functions of p97 and for exploring its therapeutic potential, particularly in oncology. By inhibiting p97's ATPase activity, this compound induces the accumulation of ubiquitinated proteins and triggers the Unfolded Protein Response (UPR) as a consequence of ER stress. Its effects can be effectively monitored using Western blotting to detect changes in the expression and post-translational modifications of key protein markers.

Signaling Pathways Affected by this compound

This compound primarily impacts cellular function by inhibiting p97, which in turn affects several downstream signaling pathways.

-

ERAD Pathway and ER Stress: p97 is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for proteasomal degradation. Inhibition of p97 by this compound leads to the accumulation of these proteins in the ER, causing ER stress and activating the UPR.

-